Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride
CAS No.:
VCID: VC18097318
Molecular Formula: C9H16ClNO4S
Molecular Weight: 269.75 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride -](/images/structure/VC18097318.png)
Description |
Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride is a complex organic compound belonging to the class of spirocyclic compounds. It features both nitrogen and sulfur atoms in its structure, making it a significant molecule in medicinal chemistry, particularly in the development of pharmaceuticals for treating various diseases. Key Features:
Chemical Reactions:
Potential ApplicationsThis compound is primarily researched for its potential in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various diseases. Its interactions with biological targets are key to understanding its mechanism of action. Biological Interactions:
Safety and HandlingMethyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride requires careful handling due to its chemical properties. Detailed safety data sheets (SDS) provide information on its melting point, boiling point, and specific heat capacity, which are essential for safe handling and storage. Safety Data:
Additional Information Sources:
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride | ||||||||||
Molecular Formula | C9H16ClNO4S | ||||||||||
Molecular Weight | 269.75 g/mol | ||||||||||
IUPAC Name | methyl 1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C9H15NO4S.ClH/c1-14-8(11)7-6-9(15(7,12)13)2-4-10-5-3-9;/h7,10H,2-6H2,1H3;1H | ||||||||||
Standard InChIKey | OMYRFOANBUVOCD-UHFFFAOYSA-N | ||||||||||
Canonical SMILES | COC(=O)C1CC2(S1(=O)=O)CCNCC2.Cl | ||||||||||
PubChem Compound | 155970456 | ||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume